3-(1-((2-Chlorobenzyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione
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Overview
Description
3-(1-((2-Chlorobenzyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core, an azetidine ring, and a 2-chlorobenzylsulfonyl group
Mechanism of Action
Target of Action
Thiazolidine derivatives, which this compound is a part of, have been known to exhibit diverse therapeutic and pharmaceutical activity . They have been used in probe design for various biological targets .
Mode of Action
Thiazolidine derivatives are known to interact with their targets in a way that enhances their pharmacological properties . The presence of sulfur in these compounds is known to enhance these properties .
Biochemical Pathways
Thiazolidine derivatives are known to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . This suggests that these compounds may affect multiple biochemical pathways.
Pharmacokinetics
Thiazolidine derivatives have been studied for their pharmacokinetic activity . Various synthetic approaches have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Result of Action
Thiazolidine derivatives have been found to possess mild anticancer potential . In antioxidant evaluation studies, certain analogues have been found to be active molecules .
Action Environment
The synthesis of thiazolidine derivatives has been explored using green chemistry, which could potentially influence the compound’s action and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-((2-Chlorobenzyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multiple steps:
Formation of the Thiazolidine-2,4-dione Core: This can be achieved through a Knoevenagel condensation reaction, where a thiazolidine-2,4-dione derivative is reacted with an aldehyde or ketone in the presence of a base.
Introduction of the Azetidine Ring: The azetidine ring can be introduced via cyclization reactions involving appropriate precursors such as azetidin-2-ones.
Attachment of the 2-Chlorobenzylsulfonyl Group: This step involves the sulfonylation of the azetidine ring using 2-chlorobenzyl chloride and a suitable sulfonylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of microwave irradiation techniques to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(1-((2-Chlorobenzyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Sulfonylating Agents: 2-chlorobenzyl chloride, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(1-((2-Chlorobenzyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization.
Biological Studies: It is used in studies exploring its effects on various biological targets, including enzymes and receptors.
Industrial Applications: The compound’s unique structural properties make it a candidate for use in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione Derivatives: Compounds like pioglitazone and rosiglitazone, which are used as antidiabetic agents.
Azetidine Derivatives: Compounds such as azetidin-2-ones, which have antibacterial properties.
Uniqueness
3-(1-((2-Chlorobenzyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is unique due to its combined structural features of thiazolidine-2,4-dione and azetidine rings, along with the 2-chlorobenzylsulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-[1-[(2-chlorophenyl)methylsulfonyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O4S2/c14-11-4-2-1-3-9(11)8-22(19,20)15-5-10(6-15)16-12(17)7-21-13(16)18/h1-4,10H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYISSYHQMOVMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CC2=CC=CC=C2Cl)N3C(=O)CSC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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